Bis[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury
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Overview
Description
Bis[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury is an organosilicon compound that features a mercury atom bonded to two silyl groups. This compound is notable for its unique structure, which includes trimethylsilyl groups, making it a subject of interest in organometallic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury typically involves the reaction of mercury(II) chloride with a silylating agent such as trimethylsilyl chloride in the presence of a base. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive reagents to ensure the purity of the final product.
Industrial Production Methods
Industrial production of this compound is less common due to the specialized nature of its applications. when produced, it follows similar synthetic routes as in laboratory settings, with scaled-up reaction vessels and more stringent control of reaction conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
Bis[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form mercury(II) compounds.
Reduction: It can be reduced to elemental mercury under specific conditions.
Substitution: The silyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or organolithium compounds facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields mercury(II) oxide, while reduction can produce elemental mercury.
Scientific Research Applications
Bis[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury has several applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to be used in studies of biological systems, particularly in understanding the interactions between mercury and biological molecules.
Medicine: Research into its potential medicinal applications is ongoing, particularly in the development of mercury-based drugs.
Industry: It finds use in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism by which Bis[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury exerts its effects involves the interaction of the mercury atom with various molecular targets. The trimethylsilyl groups provide steric protection, allowing the mercury center to participate in selective reactions. The pathways involved often include coordination with other metal centers or organic molecules, facilitating unique chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Bis(trimethylsilyl)methane: Similar in structure but lacks the mercury atom.
Bis(trimethylsilyl)acetylene: Contains a triple bond between carbon atoms instead of a mercury center.
Bis(trimethylsilyl)amine: Features a nitrogen atom bonded to two trimethylsilyl groups.
Uniqueness
Bis[(methyl{bis[(trimethylsilyl)methyl]}silyl)methyl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity. The combination of mercury with trimethylsilyl groups makes it a valuable compound for specialized applications in organometallic chemistry and beyond.
Properties
CAS No. |
62360-49-0 |
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Molecular Formula |
C20H54HgSi6 |
Molecular Weight |
663.7 g/mol |
IUPAC Name |
bis[[methyl-bis(trimethylsilylmethyl)silyl]methyl]mercury |
InChI |
InChI=1S/2C10H27Si3.Hg/c2*1-11(2,3)9-13(7,8)10-12(4,5)6;/h2*7,9-10H2,1-6,8H3; |
InChI Key |
ZVJGYSQEIXGKKA-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C[Si](C)(C[Si](C)(C)C)C[Hg]C[Si](C)(C[Si](C)(C)C)C[Si](C)(C)C |
Origin of Product |
United States |
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